molecular formula C9H9IO2 B6590027 2-(5-iodo-2-methylphenyl)acetic acid CAS No. 34560-02-6

2-(5-iodo-2-methylphenyl)acetic acid

Cat. No. B6590027
CAS RN: 34560-02-6
M. Wt: 276.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Iodo-2-methylphenyl)acetic acid (IMPA) is an organic compound belonging to the family of carboxylic acids. It is a colorless, crystalline solid with a melting point of 131-133°C and a boiling point of 291-293°C. It is soluble in water and alcohol. IMPA is widely used in various scientific applications, including inorganic synthesis, organic synthesis, and biochemistry.

Scientific Research Applications

2-(5-iodo-2-methylphenyl)acetic acid is widely used in scientific research applications, such as inorganic and organic synthesis, biochemistry, and drug discovery. It is used as a reagent in the synthesis of various compounds, including heterocyclic compounds, peptides, and nucleosides. It is also used as a catalyst in the synthesis of organic compounds. In biochemistry, it is used as a reagent in the synthesis of various proteins, enzymes, and other biomolecules. In drug discovery, it is used as a reagent to screen for new drugs.

Mechanism of Action

2-(5-iodo-2-methylphenyl)acetic acid acts as a catalyst in the reaction of carboxylic acids with other organic compounds. It acts as a nucleophile, attacking the electrophilic carbon atom of the carboxylic acid and forming a covalent bond with it. This reaction results in the formation of an acylium ion, which is then attacked by the nucleophile, forming a new covalent bond.
Biochemical and Physiological Effects
2-(5-iodo-2-methylphenyl)acetic acid has been found to have the ability to inhibit the activity of enzymes involved in the metabolism of fatty acids, such as lipases and phospholipases. This inhibition is thought to be due to the formation of an acylium ion, which binds to the active site of the enzyme and prevents it from catalyzing the reaction. 2-(5-iodo-2-methylphenyl)acetic acid has also been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates and proteins.

Advantages and Limitations for Lab Experiments

2-(5-iodo-2-methylphenyl)acetic acid is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively stable and can be stored for long periods of time without degradation. It is also relatively inexpensive and can be easily obtained from chemical suppliers. However, it is toxic and should be handled with care.

Future Directions

Future research on 2-(5-iodo-2-methylphenyl)acetic acid could focus on its use as a catalyst in the synthesis of other compounds, such as peptides, nucleosides, and heterocyclic compounds. It could also be used to study the mechanism of action of various enzymes, such as lipases and phospholipases. Additionally, it could be used to study the effect of 2-(5-iodo-2-methylphenyl)acetic acid on various biochemical and physiological processes, such as the metabolism of fatty acids, carbohydrates, and proteins. Finally, it could be used to develop new drugs and therapeutics.

Synthesis Methods

2-(5-iodo-2-methylphenyl)acetic acid can be synthesized from 5-iodo-2-methylphenol and acetic anhydride. The reaction is carried out in the presence of a catalyst, such as pyridine or triethylamine. The reaction is carried out at a temperature of 100-120°C for a period of 2-3 hours. The product is then purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-iodo-2-methylphenyl)acetic acid involves the introduction of an iodine atom onto a methyl group of a phenyl ring, followed by carboxylation of the resulting iodinated compound.", "Starting Materials": [ "2-methyl-5-iodophenol", "Bromine", "Sodium hydroxide", "Carbon dioxide", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Bromination of 2-methyl-5-iodophenol with bromine in diethyl ether to yield 2-bromo-5-iodo-2-methylphenol.", "Step 2: Treatment of 2-bromo-5-iodo-2-methylphenol with sodium hydroxide in water to form 2-hydroxy-5-iodo-2-methylphenol.", "Step 3: Reaction of 2-hydroxy-5-iodo-2-methylphenol with carbon dioxide in the presence of a base to produce 2-(5-iodo-2-methylphenyl)acetic acid.", "Step 4: Acidification of the reaction mixture with hydrochloric acid, followed by extraction with diethyl ether.", "Step 5: Washing of the organic layer with sodium bicarbonate solution and brine, and drying over anhydrous sodium sulfate.", "Step 6: Removal of the solvent under reduced pressure to obtain the desired product as a white solid." ] }

CAS RN

34560-02-6

Product Name

2-(5-iodo-2-methylphenyl)acetic acid

Molecular Formula

C9H9IO2

Molecular Weight

276.1

Purity

95

Origin of Product

United States

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